molecular formula C11H19NO3 B13167980 Tert-butyl2-cyclobutyl-2-oxoethylcarbamate

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate

Cat. No.: B13167980
M. Wt: 213.27 g/mol
InChI Key: PJSOKTVHVDWKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with 2-cyclobutyl-2-oxoethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl2-cyclobutyl-2-oxoethylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.

Comparison with Similar Compounds

Tert-butyl2-cyclobutyl-2-oxoethylcarbamate can be compared with other carbamate esters such as tert-butyl 2-chloro-2-oxoacetate and tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate . While these compounds share similar structural features, this compound is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biochemical processes.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(2-cyclobutyl-2-oxoethyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(13)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,12,14)

InChI Key

PJSOKTVHVDWKTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1CCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.